molecular formula C12H15NO4 B13873438 3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate

3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate

Cat. No.: B13873438
M. Wt: 237.25 g/mol
InChI Key: RNSUZOFHEPEHOF-UHFFFAOYSA-N
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Description

3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate is an organic compound with a complex structure that includes benzyl, methyl, and aminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate typically involves multiple steps. One common method includes the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . This reaction is often carried out under mild conditions using sodium ethoxide in ethanol as the base and solvent, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH^-) and halides (Cl^-, Br^-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl and methyl groups can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An organic compound with similar aminomethyl functionality.

    Benzyl alcohol: Shares the benzyl group but lacks the aminomethyl and propanedioate moieties.

    Methyl propanoate: Contains the methyl and propanedioate groups but lacks the benzyl and aminomethyl functionalities.

Uniqueness

3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate is unique due to its combination of benzyl, methyl, and aminomethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate

InChI

InChI=1S/C12H15NO4/c1-16-11(14)10(7-13)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3

InChI Key

RNSUZOFHEPEHOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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